molecular formula C5H9ClN2S B591860 (R)-1-(thiazol-2-yl)ethanamine hydrochloride CAS No. 1427063-33-9

(R)-1-(thiazol-2-yl)ethanamine hydrochloride

Cat. No.: B591860
CAS No.: 1427063-33-9
M. Wt: 164.651
InChI Key: KLQZMXLICFMMGL-PGMHMLKASA-N
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Description

®-1-(thiazol-2-yl)ethanamine hydrochloride is a chiral amine compound featuring a thiazole ring

Scientific Research Applications

Chemistry

In chemistry, ®-1-(thiazol-2-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, ®-1-(thiazol-2-yl)ethanamine hydrochloride is explored for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(thiazol-2-yl)ethanamine hydrochloride typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method involves the nucleophilic substitution of a thiazole ring with an amine group under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-1-(thiazol-2-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(thiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ®-1-(thiazol-2-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A structurally similar compound with applications in medicinal chemistry.

    N-(thiazol-2-yl)piperidine-2,6-dione: Another thiazole derivative with unique properties and applications.

Uniqueness

®-1-(thiazol-2-yl)ethanamine hydrochloride stands out due to its chiral nature and specific substitution pattern on the thiazole ring. This gives it distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

(1R)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZMXLICFMMGL-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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